molecular formula C5H10O3S B1616876 Cyclopropylmethyl methanesulfonate CAS No. 696-77-5

Cyclopropylmethyl methanesulfonate

Cat. No. B1616876
CAS RN: 696-77-5
M. Wt: 150.2 g/mol
InChI Key: KVGWLBBNYLXXSJ-UHFFFAOYSA-N
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Description

Cyclopropylmethyl methanesulfonate is a chemical compound with the molecular formula C5H10O3S . It is a methanesulfonate ester, which is a type of organic compound that is derived from methanesulfonic acid .

Scientific Research Applications

Comparative Studies of Mutagenic Potential

Cyclopropylmethyl methanesulfonate has been studied in comparison to other mutagens. Ethyl methanesulfonate (EMS), closely related to cyclopropylmethyl methanesulfonate, has been analyzed using various assays like host-mediated, dominant lethal, and cytogenetic assays to evaluate its mutagenic potential (Ray et al., 1974).

Influence on Genotoxicity

Research has been conducted on the influence of substances like orange juice over the genotoxicity induced by alkylating agents such as Methyl methanesulfonate (MMS), which is similar to cyclopropylmethyl methanesulfonate (Franke et al., 2005).

Synthesis and Immunomodulant Activity

Studies have investigated the synthesis and immunomodulant and cytoprotector activity of new sulfonic acid azolide derivatives, which include methanesulfonic acid azolides (Purygin et al., 2006).

Microbial Metabolism

Research has explored the microbial metabolism of methanesulfonic acid, a component related to cyclopropylmethyl methanesulfonate, focusing on its role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Pharmacodynamic Properties

The in vitro pharmacodynamic properties of compounds like Colistin methanesulfonate have been studied against various bacterial strains, providing insight into their effectiveness and mechanism of action (Li et al., 2001).

Mutagenic Effects on Mycobacterium

Ethyl methanesulfonate has been used to study its mutagenic effects on Mycobacterium phlei PA, providing insights relevant to cyclopropylmethyl methanesulfonate (Koníčková-Radochová & Málek, 2008).

Pulmonary and Systemic Pharmacokinetics

The pulmonary and systemic pharmacokinetics of inhaled and intravenous Colistin Methanesulfonate in cystic fibrosis patients have been analyzed, contributing to the understanding of cyclopropylmethyl methanesulfonate's pharmacokinetics (Yapa et al., 2014).

Kinetic Response in Human Cells

The cytotoxic and cytokinetic effects of compounds like 4'-(9-acridinylamino)methanesulfon-m-anisidine on human cells have been studied, providing insights into the cellular response to methanesulfonate compounds (Drewinko et al., 1982).

Synthesis of Cyclopropane Derivatives

Research has been conducted on the base-promoted addition of compounds like 3-methyl-2-butenyl phenyl sulfide to aldehydes and ketones, leading to the synthesis of cyclopropane derivatives, which is relevant to the study of cyclopropylmethyl methanesulfonate (Kondo et al., 1974).

Photoprotective Activity

Studies have also explored the photoprotective activity of methanesulfonic acid sodium salt in models of light-induced retinopathy, contributing to our understanding of the protective effects of methanesulfonate compounds (Wang et al., 2012).

Catalyzed Substitution of Alcohols

The cyclopropenone-catalyzed nucleophilic substitution of alcohols by methanesulfonate ion with inversion of configuration has been described, providing a method relevant to the synthesis of cyclopropylmethyl methanesulfonate (Nacsa & Lambert, 2013).

Determination in Pharmaceuticals

A method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, used in pharmaceuticals, has been developed, aiding in the quality control of substances related to cyclopropylmethyl methanesulfonate (Zhou et al., 2017).

Cyclooxygenase-2 Inhibitors

Research on 5-methanesulfonamido-1-indanone derivatives as cyclooxygenase-2 (COX-2) inhibitors has been carried out, which may be relevant to the pharmacological applications of cyclopropylmethyl methanesulfonate (Li et al., 1995).

Cationic Cyclopropyl-Allyl Rearrangement

Studies on the cationic cyclopropyl-allyl rearrangement of sulfonates of cis-1,2-disubstituted cyclopropanols have been conducted, leading to the creation of trisubstituted olefins, which is pertinent to cyclopropylmethyl methanesulfonate (Kananovich et al., 2007).

properties

IUPAC Name

cyclopropylmethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-9(6,7)8-4-5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGWLBBNYLXXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989682
Record name Cyclopropylmethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

696-77-5
Record name Cyclopropanemethanol, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylmethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropylmethyl methanesulfonate
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Synthesis routes and methods

Procedure details

Cyclopropylcarbinol (27.4 g; 0.373 mol) and methanesulfonyl chloride (47.56 g; 0.407 mol) in dry ether (250 ml) was cooled to -20° C. under dry nitrogen. Triethylamine (59 ml; 0.42 mol) is added dropwise over 45 min with external cooling so that the reaction temperature remained below -15° C. The reaction mixture was allowed to warm to room temperature over 2 h and then filtered. The solid material is washed with ether. The solutions were combined and evaporated, to afford crude cyclopropylmethyl methanesulfonate (58.36 g) as a pale yellow liquid, which was used without further purification. NMR - d(CDCl3 ; 60 MHz) 0.3-1.5 (5H, m), 3.0 (3H, s) and 4.0 (2H, d, J=7 Hz).
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
47.56 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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